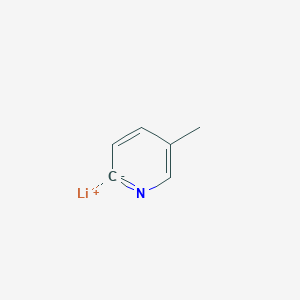
lithium;5-methyl-2H-pyridin-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;5-methyl-2H-pyridin-2-ide is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The structure of this compound consists of a lithium ion coordinated to a 5-methyl-2H-pyridin-2-ide anion, which is derived from pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-methyl-2H-pyridin-2-ide typically involves the reaction of 5-methyl-2H-pyridine with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium reagent from reacting with moisture or oxygen in the air. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which can stabilize the organolithium reagent through coordination with the lithium ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;5-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another substituent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic addition and substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes, ketones), halides, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen. Solvents such as THF, diethyl ether, and hexane are commonly used to stabilize the organolithium reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound typically yields an alcohol, while substitution reactions can yield a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Lithium;5-methyl-2H-pyridin-2-ide has a wide range of scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions
Mécanisme D'action
The mechanism of action of lithium;5-methyl-2H-pyridin-2-ide involves the formation of a highly reactive organolithium species. This species can act as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The lithium ion plays a crucial role in stabilizing the reactive intermediate and facilitating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium;5-methyl-2H-pyridin-2-ide include other organolithium reagents, such as:
- n-Butyllithium
- Methyllithium
- Phenyllithium
Uniqueness
This compound is unique due to the presence of the 5-methyl-2H-pyridin-2-ide anion, which imparts specific reactivity and selectivity in chemical reactions. Compared to other organolithium reagents, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in organic synthesis .
Propriétés
Numéro CAS |
63060-28-6 |
|---|---|
Formule moléculaire |
C6H6LiN |
Poids moléculaire |
99.1 g/mol |
Nom IUPAC |
lithium;5-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-3-2-4-7-5-6;/h2-3,5H,1H3;/q-1;+1 |
Clé InChI |
HAEFJCJIQANIJO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CN=[C-]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)

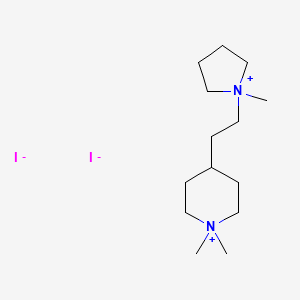


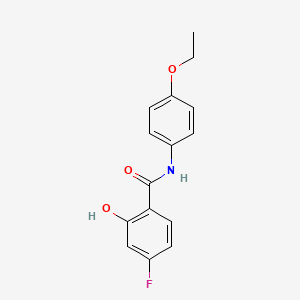
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
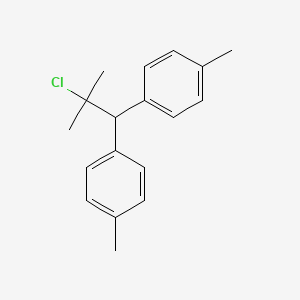
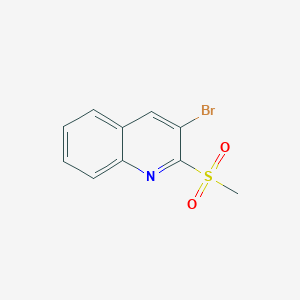
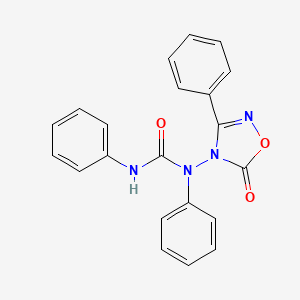
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
